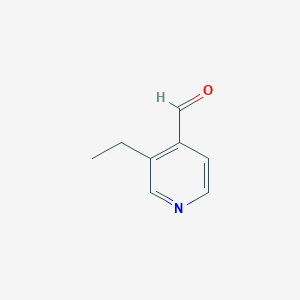

3-Ethylpyridine-4-carbaldehyde

Description

Contextual Significance of Pyridine (B92270) Carbaldehydes in Organic Chemistry

Pyridine carbaldehydes, a class of organic compounds characterized by a pyridine ring substituted with a formyl (–CHO) group, are of significant interest in organic chemistry. solubilityofthings.comwikipedia.org The pyridine ring is an aromatic heterocyclic compound isosteric to benzene, where one CH group is replaced by a nitrogen atom. nih.gov This substitution imparts unique physicochemical properties to the molecule, including basicity and the ability to participate in a wide range of chemical reactions. The aldehyde group, being a reactive functional group, is susceptible to nucleophilic attack and can be readily transformed into various other functional groups. wikipedia.org

The combination of the pyridine nucleus and the carbaldehyde function makes these compounds versatile building blocks in organic synthesis. They serve as precursors for a multitude of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. solubilityofthings.comopenmedicinalchemistryjournal.com For instance, pyridine carbaldehydes are key intermediates in the synthesis of Schiff bases, which can act as bidentate ligands in coordination chemistry, forming stable complexes with various metals. wikipedia.org They also undergo condensation reactions to form chalcones and are used in the synthesis of various heterocyclic systems. researchgate.net The position of the carbaldehyde group on the pyridine ring (positions 2, 3, or 4) significantly influences the reactivity and properties of the molecule. wikipedia.orgwikipedia.org

The synthesis of pyridine carbaldehydes is typically achieved through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. wikipedia.org For example, 4-methylpyridine (B42270) can be oxidized to pyridine-4-carbaldehyde. ijcce.ac.ir Researchers continuously explore more efficient and environmentally friendly synthetic methods, including catalytic gas-phase oxidation. ijcce.ac.ir

Research Landscape and Emerging Trends Pertaining to 3-Ethylpyridine-4-carbaldehyde

3-Ethylpyridine-4-carbaldehyde is a specific derivative within the broader class of pyridine carbaldehydes. Its structure features an ethyl group at the 3-position and a carbaldehyde group at the 4-position of the pyridine ring. While research on pyridine carbaldehydes as a general class is extensive, the focus on specifically substituted derivatives like 3-ethylpyridine-4-carbaldehyde is often driven by the pursuit of novel compounds with specific biological activities or material properties.

Current research trends indicate a strong interest in the synthesis and functionalization of substituted pyridines for various applications. The introduction of substituents like the ethyl group can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and interaction with biological targets. For instance, in medicinal chemistry, substituted pyridines are integral components of numerous drugs. nih.gov The aldehyde group in 3-ethylpyridine-4-carbaldehyde provides a reactive handle for the construction of more complex molecular architectures, such as in the synthesis of thiazolidine-2,4-dione-biphenyl derivatives with potential anticancer activity. waocp.org

Emerging trends also point towards the use of computational methods, such as molecular docking studies, to predict the interaction of pyridine-based compounds with biological targets like enzymes. researcher.life This in-silico approach helps in the rational design of new derivatives with enhanced activity. Furthermore, there is a growing emphasis on developing green and efficient synthetic methodologies for these compounds.

Scope and Objectives of Academic Inquiry into 3-Ethylpyridine-4-carbaldehyde

The academic inquiry into 3-Ethylpyridine-4-carbaldehyde is multifaceted, with objectives spanning from fundamental chemical synthesis to the exploration of its potential applications. A primary objective is the development of efficient and selective synthetic routes to obtain this compound and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic systems.

A significant area of investigation is its utility as a synthetic intermediate. Researchers aim to explore the reactivity of the aldehyde and the pyridine ring to construct a diverse library of new compounds. This involves studying various chemical transformations such as oxidation, reduction, condensation, and multicomponent reactions.

In the context of medicinal chemistry, a key objective is to synthesize and evaluate derivatives of 3-ethylpyridine-4-carbaldehyde for their potential biological activities. This includes screening for anticancer, antimicrobial, antiviral, and other therapeutic properties. mdpi.com For example, thiosemicarbazone derivatives of pyridine carboxaldehydes have been investigated as potent inhibitors of ribonucleotide reductase, an important target in cancer therapy. nih.govacs.org

In materials science, the objective is to incorporate the 3-ethylpyridine-4-carbaldehyde scaffold into larger molecular structures to create novel materials with interesting optical, electronic, or coordination properties. The pyridine nitrogen can act as a ligand for metal ions, opening possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

Physicochemical Properties of Pyridine Carbaldehyde Isomers

| Property | Pyridine-2-carbaldehyde | Pyridine-3-carbaldehyde | Pyridine-4-carbaldehyde |

| Formula | C₆H₅NO | C₆H₅NO | C₆H₅NO |

| Molar Mass | 107.112 g·mol⁻¹ wikipedia.org | 107.112 g·mol⁻¹ | 107.112 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless oily liquid wikipedia.org | - | Colorless liquid wikipedia.org |

| Density | 1.126 g/mL wikipedia.org | - | 1.137 g/mL at 20 °C chembk.com |

| Boiling Point | 181 °C wikipedia.org | - | 198 °C wikipedia.org |

| Solubility in Water | Readily dissolves solubilityofthings.com | - | 20 g/L (20 ºC) chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-5-9-4-3-8(7)6-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDTZBINGQEUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603473 | |

| Record name | 3-Ethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6221-16-5 | |

| Record name | 3-Ethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Pathway Elucidation for 3 Ethylpyridine 4 Carbaldehyde

Direct Formylation Approaches to 3-Ethylpyridine-4-carbaldehyde Synthesis

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyridine (B92270) ring in a single step. These methods are often favored for their atom economy and reduced number of synthetic steps.

Vilsmeier-Haack Formylation Strategies for Pyridine-4-carbaldehydes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). ijpcbs.com This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction.

While direct Vilsmeier-Haack formylation of 3-ethylpyridine (B110496) to produce 3-Ethylpyridine-4-carbaldehyde is not extensively documented in readily available literature, the reaction is known to be applicable to various substituted pyridines. researchgate.netresearchgate.netudhtu.edu.uaresearchgate.net For instance, the formylation of other pyridine derivatives, such as 3-hydroxy-6-methylpyridine, has been successfully achieved using Vilsmeier-Haack conditions. The reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent has also been shown to yield substituted pyridines. researchgate.netudhtu.edu.ua The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) which is then attacked by the electron-rich pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation on a substituted pyridine ring is influenced by the electronic and steric effects of the substituents.

A typical procedure for a Vilsmeier-Haack reaction on a pyridine derivative involves the slow addition of POCl₃ to a solution of the pyridine in DMF at a controlled temperature, often at 0°C, followed by heating to complete the reaction. The reaction mixture is then quenched with a base to neutralize the acid and hydrolyze the intermediate.

Grignard Reagent Mediated Formylation and Subsequent Oxidation

Grignard reagents offer a versatile approach to the formation of carbon-carbon bonds. libretexts.orgleah4sci.commasterorganicchemistry.com A plausible pathway for the synthesis of 3-Ethylpyridine-4-carbaldehyde involves the reaction of a Grignard reagent derived from a 4-halopyridine with a suitable formylating agent. However, a more common strategy for substituted pyridines involves the reaction of a Grignard reagent with a pyridine N-oxide. organic-chemistry.orgabertay.ac.ukdiva-portal.org

One potential route could involve the formation of a Grignard reagent from 3-ethyl-4-halopyridine. This Grignard reagent could then be reacted with a formylating agent like DMF. More specifically, regioselective formylation of 3-substituted pyridines has been reported using Grignard reagents. oup.com Another approach involves the C4-selective arylation of pyridines using Grignard reagents in the presence of a Lewis acid such as BF₃·Et₂O, which activates the pyridine ring towards nucleophilic attack. rsc.org

Alternatively, a Grignard reagent can be used to introduce the ethyl group. For example, reacting a Grignard reagent like ethylmagnesium bromide with a suitable 4-substituted pyridine precursor, followed by formylation, could be a viable route.

A subsequent oxidation step would be necessary if the initial product is an alcohol. For instance, if the Grignard reaction leads to the formation of (3-ethylpyridin-4-yl)methanol, this alcohol would need to be oxidized to the corresponding aldehyde. Common oxidizing agents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Multi-Step Synthetic Routes to 3-Ethylpyridine-4-carbaldehyde

Multi-step syntheses provide alternative pathways to the target molecule, often starting from more readily available or cheaper starting materials. These routes allow for greater control over the introduction of functional groups.

Preparation via Precursor Pyridine Derivatives

The synthesis of 3-Ethylpyridine-4-carbaldehyde can be achieved by the chemical modification of a pre-existing pyridine ring with appropriate functional groups. One such strategy involves the conversion of a nitrile group at the 4-position. For example, the synthesis of 3-pyridinecarboxaldehyde (B140518) can be achieved from 3-cyanopyridine (B1664610) via hydrogenation. chemicalbook.com This suggests that 3-ethyl-4-cyanopyridine could serve as a key intermediate. The cyano group can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).

Another approach involves starting with a halogenated pyridine derivative. For instance, 3-bromo-4-methylpyridine (B15001) can be synthesized and subsequently oxidized to 3-bromo-4-pyridinecarboxaldehyde. This indicates that a similar strategy could be employed where a 3-ethyl-4-halopyridine is first synthesized and then converted to the aldehyde.

The following table outlines a potential synthetic pathway starting from a cyanopyridine precursor:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Cyanation of a suitable 3-ethylpyridine derivative | Varies depending on the starting material | 3-Ethyl-4-cyanopyridine |

| 2 | Reduction of the nitrile | DIBAL-H in an aprotic solvent (e.g., toluene (B28343) or THF) at low temperature | 3-Ethylpyridine-4-carbaldehyde |

Conversion from Related Alkylpyridines

An alternative multi-step synthesis involves the selective oxidation of the methyl group of a related alkylpyridine, specifically 3-ethyl-4-methylpyridine (B184564). nih.gov The oxidation of alkylpyridines to their corresponding aldehydes or carboxylic acids is a well-established transformation. ect-journal.kzcore.ac.ukijcce.ac.irresearchgate.net

The selective oxidation of the methyl group in the presence of an ethyl group can be challenging but is achievable under controlled conditions. Catalytic vapor-phase oxidation using catalysts such as vanadium-titanium (B8517020) oxides has been shown to be effective for the oxidation of methylpyridines. ect-journal.kz The selectivity towards the aldehyde over the carboxylic acid can often be controlled by adjusting the reaction temperature and the catalyst composition. One patent mentions the oxidation of 2-methyl-5-ethylpyridine, demonstrating the feasibility of selective oxidation in the presence of an ethyl group. google.com Another patent lists 3-ethyl-4-methylpyridine as a compound that can undergo oxidation. epo.org

The following table summarizes the key aspects of this synthetic route:

| Starting Material | Reaction | Catalyst/Reagents | Product |

| 3-Ethyl-4-methylpyridine | Selective Oxidation | Vanadium-based catalysts (e.g., V₂O₅/TiO₂), air/oxygen, elevated temperatures | 3-Ethylpyridine-4-carbaldehyde |

Optimization of Reaction Conditions and Yield for 3-Ethylpyridine-4-carbaldehyde Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-Ethylpyridine-4-carbaldehyde while minimizing side products and reaction times. The key parameters that are typically optimized include the choice of reagents, catalysts, solvents, reaction temperature, and stoichiometry of the reactants.

For direct formylation methods like the Vilsmeier-Haack reaction, optimization may involve screening different formylating agents and their ratios, as well as the reaction temperature and time. The use of microwave irradiation has been shown to improve yields and reduce reaction times in some pyridine syntheses. nih.gov

In the case of Grignard reagent-mediated syntheses, the choice of the Grignard reagent, the formylating agent, and the solvent system is critical. The reaction temperature must be carefully controlled to avoid side reactions. The optimization of the subsequent oxidation step, if required, would involve selecting the appropriate oxidizing agent and reaction conditions to selectively form the aldehyde without over-oxidation to the carboxylic acid.

For multi-step syntheses, each step needs to be individually optimized. In the conversion from 3-ethyl-4-methylpyridine, the catalyst composition, reaction temperature, and residence time are key variables that influence the conversion and selectivity of the oxidation process. ijcce.ac.irresearchgate.net The use of modified vanadium oxide catalysts, for example, has been shown to enhance the activity and selectivity in the oxidation of 4-methylpyridine (B42270). ijcce.ac.ir

The table below provides examples of parameters that can be optimized for different synthetic routes to pyridine-4-carbaldehydes, which can be extrapolated to the synthesis of 3-Ethylpyridine-4-carbaldehyde.

| Synthetic Route | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Vilsmeier-Haack Formylation | Reagent stoichiometry (POCl₃:DMF), temperature, reaction time | Improved yield, reduced by-product formation |

| Grignard Reagent Mediated Formylation | Grignard reagent type, formylating agent, solvent, temperature, Lewis acid catalyst | Increased regioselectivity, higher yield |

| Conversion from Alkylpyridines | Catalyst composition, temperature, pressure, flow rate (for vapor-phase oxidation) | Enhanced selectivity for the aldehyde, increased conversion of the starting material |

By systematically varying these parameters, it is possible to develop a robust and efficient process for the synthesis of 3-Ethylpyridine-4-carbaldehyde.

Catalytic Systems in the Synthesis of Pyridine Carbaldehydes

The synthesis of pyridine carbaldehydes, including 3-Ethylpyridine-4-carbaldehyde, is heavily reliant on catalytic processes, particularly selective oxidation reactions. The choice of catalyst is paramount in achieving high yields and selectivity, preventing over-oxidation to the corresponding carboxylic acid or cleavage of the pyridine ring. Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of various pyridine aldehyde derivatives. researchgate.net

The primary approach for synthesizing 3-Ethylpyridine-4-carbaldehyde involves the selective oxidation of the methyl group of a precursor like 3-ethyl-4-methylpyridine. This transformation requires a catalyst that can activate the C-H bonds of the methyl group without affecting the ethyl group or the pyridine ring itself.

Heterogeneous Catalysis:

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. For the vapor-phase oxidation of alkylpyridines, vanadium-based catalysts have shown considerable efficacy.

A notable example is the use of a Vanadium-Molybdenum-Oxygen (V-Mo-O) catalyst system supported on α-Al₂O₃ for the vapor-phase oxidation of 3-hydroxy-4-methylpyridine (B72547) to 3-hydroxypyridine-4-carboxaldehyde. iitm.ac.in This process, conducted in the presence of air, demonstrates the capability of mixed metal oxide catalysts to facilitate the selective oxidation of a methyl group on the pyridine ring. iitm.ac.in The reaction proceeds at elevated temperatures, typically around 375 °C. iitm.ac.in It is plausible that a similar V-Mo-O based catalyst could be adapted for the oxidation of 3-ethyl-4-methylpyridine. The mechanism likely involves the abstraction of a hydrogen atom from the methyl group by the metal-oxygen double bond of the catalyst, followed by further oxidation steps to form the aldehyde. iitm.ac.in

Furthermore, catalysts containing oxides of chromium, vanadium, and phosphorus have been mentioned for the direct oxidation of 4-picoline (4-methylpyridine) to pyridine-4-carbaldehyde. google.com A patent also describes a catalyst for preparing pyridine-4-formaldehyde from 4-methylpyridine using ammonium (B1175870) molybdate, bismuth nitrate, a transition metal salt, an organic complexing agent, and titanium dioxide. google.com These systems highlight the versatility of mixed metal oxides in this class of transformations.

Homogeneous Catalysis:

While heterogeneous systems are common, homogeneous catalysts also play a role. For instance, copper(II) complexes have been investigated for their catalytic activity. A study on the synthesis of 3-aroylimidazo[1,2-a]pyridines utilized copper(II) acetate (B1210297) in combination with specific ligands, demonstrating high catalytic activity in oxidation reactions. researchgate.net Although this is not a direct synthesis of a simple pyridine carbaldehyde, it showcases the potential of copper-based systems in related oxidative transformations.

Another approach involves the use of biocatalysts. For example, cells of Pseudomonas oleovorans have been shown to selectively oxidize the ethyl group of substituted pyridines. researchgate.net While this specific example leads to a carboxylic acid, it underscores the potential for high selectivity with enzymatic systems, which could theoretically be engineered to halt the oxidation at the aldehyde stage. researchgate.net

The following table summarizes various catalytic systems used for the synthesis of substituted pyridine carbaldehydes, which can be considered analogous to the synthesis of 3-Ethylpyridine-4-carbaldehyde.

| Catalyst System | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| V-Mo-O on α-Al₂O₃ | 3-Hydroxy-4-methylpyridine | 3-Hydroxypyridine-4-carboxaldehyde | Vapor phase, 375 °C, with air | >40% | iitm.ac.in |

| Selenium Dioxide (SeO₂) | 3-Nitro-2-picoline | 3-Nitropyridine-2-carboxaldehyde | Not specified | Not specified | nih.gov |

| Ammonium Molybdate, Bismuth Nitrate, Titanium Dioxide | 4-Methylpyridine | Pyridine-4-carbaldehyde | Gas phase, fixed bed reactor | >98% (product purity) | google.com |

| Ba(II) complex with hydrazone ligand | Benzyl alcohol | Benzaldehyde | 130 °C, 6 h, 1,4-dioxane (B91453) solvent | 45% (first cycle) | mdpi.com |

| Copper(II) acetate with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) ligand | Catechol | o-Quinone | Not specified | High oxidation rate | researchgate.net |

Iii. Chemical Reactivity and Mechanistic Investigations of 3 Ethylpyridine 4 Carbaldehyde

Oxidation Pathways of the Carbaldehyde Moiety

The aldehyde group of 3-Ethylpyridine-4-carbaldehyde is susceptible to oxidation, a common transformation for aldehydes that converts them into carboxylic acids. This process is a fundamental reaction in organic synthesis for producing pyridine (B92270) carboxylic acid derivatives.

The oxidation of 3-Ethylpyridine-4-carbaldehyde yields its corresponding carboxylic acid, 3-ethyl-4-pyridinecarboxylic acid. This conversion can be accomplished using a range of oxidizing agents. While specific studies on 3-Ethylpyridine-4-carbaldehyde are not extensively documented, the oxidation of substituted alkylpyridines to their respective carboxylic acids is a well-established industrial process. google.comepo.org These processes often employ strong oxidants under controlled conditions to achieve high yields.

Common oxidizing agents suitable for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). google.com The reaction conditions, such as temperature, pressure, and the choice of solvent, are critical factors that determine the efficiency and selectivity of the oxidation. For instance, vapor-phase oxidation using catalysts is another method employed for converting alkylpyridines to pyridine carboxylic acids. google.com

Table 1: Illustrative Oxidation Reactions for Pyridine Aldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Substituted Pyridine Aldehyde | Potassium Permanganate (KMnO₄) | Corresponding Pyridine Carboxylic Acid | General Knowledge |

| Substituted Pyridine Aldehyde | Chromic Acid (H₂CrO₄) | Corresponding Pyridine Carboxylic Acid | General Knowledge |

| Alkylpyridines | Nitric Acid (HNO₃) | Corresponding Pyridine Carboxylic Acid | google.com |

| Alkylpyridines | Vanadia-based catalyst/Air | Corresponding Pyridine Carboxylic Acid | google.com |

The oxidation of an aldehyde to a carboxylic acid generally proceeds through the formation of a hydrate intermediate. In the presence of water, the aldehyde group of 3-Ethylpyridine-4-carbaldehyde undergoes nucleophilic addition of a water molecule to form a geminal diol. youtube.com This hydrate is then oxidized by the chosen reagent.

The mechanism involves the following key steps:

Hydration: The carbonyl carbon of the aldehyde is attacked by a water molecule, leading to the formation of a tetrahedral gem-diol intermediate. This step is typically reversible.

Oxidation: The gem-diol is then oxidized. For example, when using a chromium(VI) reagent like chromic acid, a chromate ester is formed. Subsequent elimination, often involving the removal of a proton from the carbon that was formerly the carbonyl carbon, leads to the formation of the carboxylic acid and a reduced form of the oxidizing agent.

The presence of the pyridine ring can influence the reaction rate and mechanism, potentially through its ability to be protonated under acidic conditions or to coordinate with metal-based oxidants.

Reduction Reactions of 3-Ethylpyridine-4-carbaldehyde

The carbonyl group in 3-Ethylpyridine-4-carbaldehyde can be readily reduced to either an alcohol or an amine, depending on the reagents and reaction conditions employed. These reductions are fundamental pathways to synthesize important pyridine derivatives.

The reduction of the carbaldehyde group to a primary alcohol yields (3-ethylpyridin-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that is effective for reducing aldehydes and ketones. The reaction is usually carried out in a protic solvent like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄) is a more powerful reducing agent and must be used in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for this reduction.

Pyridine amine derivatives can be synthesized from 3-Ethylpyridine-4-carbaldehyde through a process called reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine (such as ammonia or a primary or secondary amine), which is then reduced in situ to the corresponding amine without isolating the intermediate. harvard.eduresearchgate.net

Key reagents for the reduction step in reductive amination are selective hydride agents that reduce the iminium ion faster than the starting aldehyde. harvard.edu These include:

Sodium Cyanoborohydride (NaBH₃CN)

Sodium Triacetoxyborohydride (NaBH(OAc)₃) harvard.edu

This method is highly versatile and avoids the problem of over-alkylation that can occur in other amine synthesis routes. masterorganicchemistry.com For example, reacting 3-Ethylpyridine-4-carbaldehyde with ammonia followed by reduction would yield 4-(aminomethyl)-3-ethylpyridine. Using a primary amine like ethylamine would result in the formation of a secondary amine.

Table 2: Typical Reduction and Reductive Amination Conditions

| Reaction Type | Reagent | Amine Source (if any) | Product | Reference |

|---|---|---|---|---|

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | N/A | (3-ethylpyridin-4-yl)methanol | General Knowledge |

| Aldehyde Reduction | Catalytic Hydrogenation (H₂/Pd) | N/A | (3-ethylpyridin-4-yl)methanol | General Knowledge |

| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Ammonia (NH₃) | 4-(aminomethyl)-3-ethylpyridine | masterorganicchemistry.comharvard.edu |

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary or Secondary Amine | N-substituted 4-(aminomethyl)-3-ethylpyridine | harvard.edu |

Nucleophilic Addition and Substitution Reactions Involving 3-Ethylpyridine-4-carbaldehyde

The electron-deficient carbonyl carbon of 3-Ethylpyridine-4-carbaldehyde is a prime target for nucleophilic attack. This reactivity allows for a variety of carbon-carbon bond-forming reactions, which are crucial in synthetic organic chemistry.

Two prominent examples of such reactions are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups, such as malonic acid or ethyl cyanoacetate) to the aldehyde, followed by a dehydration step. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). researchgate.netresearchgate.net The product is an α,β-unsaturated compound, which is a valuable synthetic intermediate. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes. organic-chemistry.orgwikipedia.org It involves the reaction of 3-Ethylpyridine-4-carbaldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide, with the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comlibretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org

These reactions highlight the utility of 3-Ethylpyridine-4-carbaldehyde as an electrophilic building block for constructing more complex molecular architectures.

Formation of Imine Compounds

The carbonyl group of 3-Ethylpyridine-4-carbaldehyde is a key functional group that readily participates in condensation reactions. One of the primary reactions of this aldehyde is the formation of imines, also known as Schiff bases. This reaction typically involves the condensation of 3-Ethylpyridine-4-carbaldehyde with a primary amine under thermal conditions, often in a solvent like absolute ethanol with refluxing. The formation of the imine derivative proceeds through a mechanism common to aldehyde-amine condensations.

Derivatization via Carbonyl Condensation

Beyond simple imine formation, the carbonyl group of 3-Ethylpyridine-4-carbaldehyde allows for a variety of other condensation reactions, leading to a diverse range of derivatives. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. For instance, it can be used in the synthesis of β-unsaturated amides through coupling with N,N-disubstituted formamides. Other applications include its use in the synthesis of meso-substituted A3-corroles and 4′-pyridyl terpyridines, which have potential applications as anticancer and antimicrobial agents chemicalbook.com. Furthermore, it can be derivatized to form 3-Ethylpyridine-4-carbothioamide bldpharm.com.

Radical Reactions and Electron Transfer Processes

The pyridine ring system in 3-Ethylpyridine-4-carbaldehyde makes it susceptible to radical reactions and electron transfer processes. These reactions are often studied using techniques like pulse radiolysis to generate and observe transient radical species.

Reactivity with Hydrated Electrons and Free Radicals

Studies on similar pyridine aldehydes have shown that they react readily with hydrated electrons (e⁻aq) and hydroxyl radicals (•OH). The hydrated electron, a powerful reducing agent, can add to the pyridine ring or the carbonyl group. The reaction with hydroxyl radicals typically involves addition to the aromatic ring or hydrogen abstraction.

Formation and Characterization of Semi-Reduced Species and Pyridinyl Radicals

The reaction of 3-Ethylpyridine-4-carbaldehyde with one-electron reducing agents, such as the hydrated electron, leads to the formation of a semi-reduced species, a radical anion. This species can subsequently protonate to form a pyridinyl radical. The specific site of protonation can influence the structure and reactivity of the resulting radical. Spectroscopic techniques are employed to characterize these transient species.

pH-Dependent Reactivity Profiles and Radical Formation Equilibria

The reactivity of 3-Ethylpyridine-4-carbaldehyde in radical reactions is significantly influenced by pH. The protonation state of the pyridine nitrogen atom affects the electron density of the ring and the carbonyl group, thereby altering its reactivity towards radicals. The equilibria between the different protonated and unprotonated forms of the aldehyde and its corresponding radical species are pH-dependent. For example, at low pH, the pyridine nitrogen is protonated, which can affect the site of radical attack and the stability of the resulting radical intermediates.

Acid-Base Chemistry and Proton Transfer Complexation

The nitrogen atom in the pyridine ring of 3-Ethylpyridine-4-carbaldehyde imparts basic properties to the molecule, allowing it to participate in acid-base reactions and form proton transfer complexes. Pyridine and its derivatives are known to form complexes where a proton is transferred from an acidic compound to the pyridine nitrogen. This process is often initiated by the formation of a hydrogen bond, followed by the actual proton transfer.

The formation of such complexes can be studied in various polar media, and their stability can be quantified by determining the formation constant (Kf) and molar absorptivity (εPT) using methods like the Benesi–Hildebrand equation. Spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR are crucial for characterizing the resulting proton transfer complexes and confirming the transfer of the proton. The solvent can play a significant role in the extent of proton transfer, with more polar solvents often favoring the complete transfer of the proton.

Iv. Derivatization and Analogue Synthesis for Functional Exploration

Synthesis of Thiosemicarbazone Derivatives of 3-Ethylpyridine-4-carbaldehyde Analogues

Thiosemicarbazones are a significant class of compounds synthesized from the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). semanticscholar.orgresearchgate.net This reaction is a common strategy for derivatizing pyridine (B92270) aldehydes to explore their biological potential. nih.govnih.gov The synthesis of thiosemicarbazone derivatives from pyridine-4-carbaldehyde analogues typically involves reacting the aldehyde with thiosemicarbazide in a 1:1 molar ratio. semanticscholar.org

The reaction is commonly carried out in an alcoholic solvent, such as ethanol, and can be performed under reflux conditions for several hours. semanticscholar.orgchemmethod.com To improve reaction efficiency, microwave irradiation is often employed, which can significantly shorten the reaction time from hours to seconds and may lead to higher yields. semanticscholar.org The progress of the reaction is monitored using thin-layer chromatography (TLC). semanticscholar.orgresearchgate.net Upon completion, the resulting thiosemicarbazone product, often a colored crystalline solid, can be purified by washing with a suitable solvent like ethanol. semanticscholar.orgnih.gov

The general synthetic scheme for this reaction is as follows:

Scheme 1: General synthesis of pyridine-4-carbaldehyde thiosemicarbazone derivatives.

Characterization of the synthesized compounds is performed using various spectroscopic methods. For instance, in the ¹H-NMR spectrum of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, characteristic singlet resonances for the hydrazide NH and aldehyde CH protons are observed. semanticscholar.org FT-IR spectroscopy reveals key vibrational bands, including N-H stretching of the amino group, C=N stretching of the azomethine group, and C=S stretching frequencies. semanticscholar.org

Table 1: Synthesis and Spectroscopic Data for an Analogous Thiosemicarbazone Derivative Interactive Table: Click on headers to sort.

| Compound Name | Synthesis Method | Reaction Time | Yield (%) | Key ¹H-NMR Peaks (δ, ppm) | Key FT-IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde thiosemicarbazone | Reflux in Ethanol | 2 hours | N/A | 11.67 (NH), 7.98 (CH), 8.56 & 7.75 (pyridine) | 3425 (N-H), 1598 (C=N), 829 (C=S) | semanticscholar.org |

Preparation of Carboxamide and Related Amide Derivatives

The preparation of carboxamide derivatives from an aldehyde precursor like 3-ethylpyridine-4-carbaldehyde first requires oxidation of the aldehyde group to a carboxylic acid. This transformation yields 3-ethylpyridine-4-carboxylic acid, which can then be coupled with a variety of primary or secondary amines to form the corresponding amide.

The direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated." A widely used method for this activation is the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). nih.govnih.govjocpr.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk

To enhance reaction rates and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. nih.govnih.gov The reaction is typically carried out in aprotic solvents like acetonitrile (B52724) in the presence of a base, such as 4-Dimethylaminopyridine (DMAP) or Diisopropylethylamine (DIPEA). nih.govjocpr.com

Another common route is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride can then react directly with an amine, often in the presence of a non-nucleophilic base like pyridine or a tertiary amine, to yield the amide in what is known as the Schotten-Baumann reaction. fishersci.co.uk

Table 2: Common Reagents for Carboxamide Synthesis from Carboxylic Acids Interactive Table: Click on headers to sort.

| Coupling Reagent | Additive/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| EDC | HOBt, DMAP, DIPEA | Acetonitrile | Effective for electron-deficient amines; proceeds through O-acylisourea intermediate. | nih.govnih.gov |

| DCC | DMAP | Aprotic Solvents | Forms highly active intermediate; byproduct (dicyclohexylurea) is a precipitate. | fishersci.co.ukjocpr.com |

| HATU | DIEA, TEA | DMF | Highly efficient peptide coupling reagent; forms an active ester intermediate. | fishersci.co.uk |

Alkylation and Functionalization of the Pyridine Ring System

Further functionalization of the 3-ethylpyridine-4-carbaldehyde scaffold can be achieved by modifying the pyridine ring itself. C-H functionalization reactions provide a direct means to introduce new substituents onto the heterocyclic core. The Minisci reaction, a radical-based process, is a powerful tool for the alkylation of electron-deficient heterocycles like pyridine. nih.gov This reaction can be used to introduce alkyl groups at positions on the ring that are otherwise difficult to functionalize. nih.gov To achieve regioselectivity, particularly for C-4 alkylation, a strategy involving a temporary blocking group on the pyridine nitrogen can be employed. This approach directs the incoming alkyl radical to the desired position. nih.gov

Another strategy for creating highly substituted pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This method allows for the construction of a polysubstituted pyridine ring from different starting materials, offering an alternative route to complex analogues. Alkylation can also be performed on existing functional groups attached to the ring, such as the alkylation of amino-substituted pyridine derivatives to produce various N-alkylated analogues. nih.gov These methods collectively provide a versatile toolkit for modifying the pyridine core, enabling the synthesis of a diverse library of compounds for functional screening. nih.govnih.gov

Generation of Quaternary Ammonium (B1175870) Salts from Derivatives

The nitrogen atom in the pyridine ring of 3-ethylpyridine-4-carbaldehyde and its derivatives is nucleophilic and can be readily alkylated to form quaternary ammonium salts. proquest.com This process, known as quaternization or the Menshutkin reaction, is typically an Sₙ2 reaction where the tertiary amine (the pyridine nitrogen) attacks an alkyl halide, resulting in the formation of a positively charged pyridinium (B92312) ion and a halide counter-ion. mdpi.com

The reaction is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. osti.gov A variety of alkylating agents can be used, including simple alkyl halides like methyl iodide, or more complex reagents such as dihaloalkanes (e.g., 1,3-diiodopropane, 1,3-dibromopropane) and substituted phenacyl bromides. proquest.comresearchgate.net The reaction is generally carried out in polar aprotic solvents such as acetone (B3395972) or acetonitrile. proquest.commdpi.com

To accelerate the reaction, various energy sources can be utilized. While conventional heating is common, microwave irradiation and ultrasound have been shown to improve yields and significantly reduce reaction times. proquest.comresearchgate.net The resulting quaternary ammonium salts are typically crystalline solids that can be purified by washing or recrystallization. mdpi.com

Table 3: Conditions for Quaternization of Pyridine Derivatives Interactive Table: Click on headers to sort.

| Pyridine Derivative | Alkylating Agent | Method | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Pyridine-4-aldoxime | 1,3-Diiodopropane | Conventional (80°C, 3h) | Deep Eutectic Solvent | 98% yield | proquest.com |

| Pyridine | 2-Bromo-4'-nitroacetophenone | Microwave (440W, 4 min) | Ethanol | Improved yield and reduced time vs. conventional heating | researchgate.net |

| 4-Pyrrolidinopyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Conventional (80°C, 6h) | Acetonitrile | Yields of 60-74% after purification | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of the synthesized analogues of 3-ethylpyridine-4-carbaldehyde influences their biological activity. By systematically altering different parts of the molecule—the pyridine core, the side chains, and the various functional derivatives—researchers can identify key structural features responsible for a desired function.

For pyridine derivatives, SAR analyses have revealed several important trends regarding antiproliferative activity. The presence, number, and position of specific substituents can dramatically affect efficacy. mdpi.com For example, studies on various pyridine compounds have shown that introducing electron-donating groups containing nitrogen and oxygen, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, often enhances antiproliferative activity. mdpi.com Conversely, the addition of halogen atoms (F, Cl, Br) or other bulky groups can sometimes lead to a decrease in activity. mdpi.com

In the context of thiosemicarbazone derivatives, the mechanism of action is often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase, which is critical for DNA synthesis. researchgate.net Modifications to either the pyridine ring or the thiosemicarbazone moiety can influence this inhibitory potential. For instance, the introduction of small alkylamino groups at the 5-position of pyridine-2-carboxaldehyde thiosemicarbazone was found to produce potent inhibitors of ribonucleotide reductase. nih.gov Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are also employed to build predictive models that can guide the design of new, more potent inhibitors by identifying favorable and unfavorable regions for steric bulk, and hydrophobic or electrostatic interactions. mdpi.com

V. Applications of 3 Ethylpyridine 4 Carbaldehyde in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

3-Ethylpyridine-4-carbaldehyde serves as a versatile synthetic building block due to the reactivity of its aldehyde functional group. The aldehyde group is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks.

Key reactions that highlight its role as a building block include:

Knoevenagel Condensation: The aldehyde functionality of 3-Ethylpyridine-4-carbaldehyde can readily undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction is a classic method for carbon-carbon bond formation and leads to the synthesis of electron-deficient alkenes. The pyridine (B92270) ring itself can act as a dual-activity catalyst in such reactions, facilitating the condensation. This type of reaction is foundational in the synthesis of various functionalized molecules, including therapeutic drugs and functional polymers bas.bg.

Wittig Reaction: The Wittig reaction provides another avenue for carbon-carbon bond formation, allowing for the conversion of the aldehyde group into an alkene with high stereoselectivity. While specific examples with 3-Ethylpyridine-4-carbaldehyde are not extensively documented, the general reactivity of aldehydes in Wittig reactions is a cornerstone of organic synthesis, enabling the creation of complex olefinic structures.

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These imine derivatives are important intermediates in organic synthesis and are also utilized in the construction of coordination complexes, as will be discussed in a later section. The formation of Schiff bases from pyridine aldehydes is a well-established synthetic transformation jocpr.comnih.govscience.govresearchgate.net.

The following table summarizes some of the key reactions that underscore the versatility of 3-Ethylpyridine-4-carbaldehyde as a synthetic building block.

| Reaction Type | Reagents | Product Type | Significance |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Electron-deficient alkenes | C-C bond formation, synthesis of functional polymers and fine chemicals bas.bg |

| Wittig Reaction | Phosphonium ylides | Alkenes | Stereoselective C-C bond formation |

| Schiff Base Formation | Primary amines | Imines (Schiff bases) | Synthesis of ligands, intermediates for further transformations jocpr.comnih.govscience.govresearchgate.net |

| Reductive Amination | Amines, Reducing agent (e.g., NaBH₃CN) | Substituted amines | Formation of C-N bonds |

Intermediacy in the Synthesis of Complex Organic Molecules

While direct, multi-step syntheses of complex natural products originating from 3-Ethylpyridine-4-carbaldehyde are not prominently featured in available literature, its structural motifs are present in various bioactive molecules. The pyridine core is a common feature in many pharmaceuticals and agrochemicals. The reactivity of the aldehyde and the potential for modification of the ethyl group make it a plausible intermediate in the synthesis of more elaborate molecules.

For instance, the structural analogue, 3-aminopyridine-4-carbaldehyde, is a known precursor in the synthesis of pyrido[4,3-d]pyrimidines, a class of compounds with demonstrated biological activities. This suggests that a synthetic pathway commencing with the reduction of a nitro group to an amine, followed by cyclization reactions, could position a derivative of 3-Ethylpyridine-4-carbaldehyde as a key intermediate in the synthesis of complex heterocyclic compounds.

Precursor for Heterocyclic Frameworks and Polycyclic Systems

A significant application of pyridine carbaldehydes is their use as precursors for the synthesis of fused heterocyclic systems. The aldehyde group, in conjunction with another functional group on the pyridine ring (either pre-existing or introduced), can participate in cyclization reactions to form bicyclic and polycyclic structures.

A key example is the Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline (B57606) system. By analogy, 3-amino-4-ethylpyridine (which could be derived from 3-nitro-4-ethylpyridine) could react with a suitable carbonyl compound to generate a substituted pyrido[3,4-b]pyridine system.

More directly, derivatives of 3-aminopyridine-4-carbaldehyde are utilized in the synthesis of pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines semanticscholar.org. These fused pyrimidine (B1678525) systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors. The synthesis often involves the condensation of the aminocarbaldehyde with a compound containing a reactive methylene group flanked by two electron-withdrawing groups, or with reagents like guanidine (B92328) or urea (B33335) to construct the pyrimidine ring.

The following table illustrates the potential of 3-Ethylpyridine-4-carbaldehyde derivatives as precursors to important heterocyclic frameworks.

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Framework |

| 3-Amino-4-ethylpyridine | Friedländer Annulation | Substituted Pyrido[3,4-b]pyridines |

| 3-Amino-4-formylpyridine | Condensation/Cyclization | Pyrido[4,3-d]pyrimidines |

Ligand Design and Coordination Chemistry Applications

Pyridine-based ligands have been extensively used in coordination chemistry due to the ability of the nitrogen atom to coordinate with a wide range of metal ions. The introduction of additional donor atoms through the modification of the carbaldehyde group of 3-Ethylpyridine-4-carbaldehyde allows for the design of multidentate ligands.

A common strategy involves the formation of Schiff bases by condensing the aldehyde with various primary amines. The resulting imine nitrogen, along with the pyridine nitrogen, can act as a bidentate chelate. If the amine used in the condensation contains other donor atoms (e.g., hydroxyl, thiol, or another amino group), tridentate or tetradentate ligands can be readily synthesized. These ligands can then be used to form stable complexes with transition metals.

For example, the condensation of a pyridine carbaldehyde with an amino acid results in a Schiff base ligand that can coordinate to metal ions through the pyridine nitrogen, the imine nitrogen, and a carboxylate oxygen. Such complexes have been investigated for their potential biological activities nih.gov. Similarly, Schiff bases derived from pyridine carbaldehydes and various amines have been used to synthesize copper(II), nickel(II), and cobalt(II) complexes jocpr.com.

The coordination compounds derived from ligands based on 3-Ethylpyridine-4-carbaldehyde could find applications in catalysis, materials science, and as models for biological systems.

Contributions to Materials Science Research

Pyridine-containing compounds are of interest in materials science, particularly in the development of organic electronic and photoluminescent materials. The pyridine ring can act as an electron-withdrawing component in donor-acceptor type chromophores, which are essential for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs).

While specific research focusing on 3-Ethylpyridine-4-carbaldehyde in this area is not widely reported, the general principles suggest its potential. The aldehyde group can be transformed into various π-conjugated systems through reactions like the Knoevenagel or Wittig reactions. The resulting extended π-systems, incorporating the electron-deficient pyridine ring, could exhibit interesting photophysical properties such as fluorescence. The development of luminescent materials often involves the creation of molecules with intramolecular charge transfer (ICT) characteristics, a feature that can be engineered by combining electron-donating and electron-accepting moieties within the same molecule researchgate.net. The pyridine carbaldehyde unit can serve as the electron-accepting part of such a system.

Furthermore, pyridine-based ligands are utilized in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The ability of 3-Ethylpyridine-4-carbaldehyde to be converted into multidentate ligands opens up the possibility of its use in the synthesis of novel MOFs with tailored properties.

Vi. Computational and Theoretical Investigations of 3 Ethylpyridine 4 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and understanding its structural parameters.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. For a compound like 3-Ethylpyridine-4-carbaldehyde, a DFT approach, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization. This calculation would yield key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C=O, C-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-N, C-C-H).

A data table summarizing these optimized geometrical parameters would typically be generated from the output of the DFT calculation.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | C2 | C3 | Data not available | |

| Bond Length | C3 | C4 | Data not available | |

| Bond Length | C4 | C9(O) | Data not available | |

| Bond Angle | C2 | C3 | C4 | Data not available |

| Bond Angle | C3 | C4 | C5 | Data not available |

Ab Initio Methods for Structural Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be used for structural elucidation. Methods like Hartree-Fock (HF) or more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) could provide an alternative or complementary set of structural data. These methods are often more computationally intensive but can offer a higher level of theoretical accuracy for certain properties. A comparison between DFT and ab initio results would provide a comprehensive understanding of the molecule's structure.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. For 3-Ethylpyridine-4-carbaldehyde, these energies would be calculated, and the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Interactive Data Table: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Mulliken Population and Natural Bond Orbital (NBO) Analysis

These analyses provide insights into the charge distribution within the molecule.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the net charge on each atom. These charges are useful for understanding electrostatic interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and lone pair interactions. It describes the charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, which contribute to its stability. The stabilization energies associated with these interactions (e.g., π -> π, n -> π) would be calculated to understand the key electronic delocalization effects.

Interactive Data Table: Calculated Atomic Charges (Illustrative)

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

Charge Distribution and Reactivity Predictions

The distribution of electron density across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map, is crucial for predicting reactivity. The MEP map would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 3-Ethylpyridine-4-carbaldehyde, the nitrogen atom and the oxygen atom of the carbonyl group are expected to be regions of negative potential, while the hydrogen atoms and the carbonyl carbon are likely to be regions of positive potential. This information allows for the prediction of how the molecule will interact with other reagents.

Vibrational Spectroscopy Simulations and Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Computational simulations of these spectra provide a detailed assignment of the vibrational modes, connecting the observed spectral peaks to specific atomic motions within the molecule.

The prediction of FT-IR and FT-Raman spectra for molecules like 3-Ethylpyridine-4-carbaldehyde is routinely performed using Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the molecule's ground state, followed by the calculation of harmonic vibrational frequencies. The B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable results for pyridine (B92270) derivatives. nih.gov

These calculations yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Theoretical spectra can then be generated by fitting these data to Lorentzian or Gaussian functions. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. tandfonline.com

For the analogous compound, pyridine-4-carbaldehyde, DFT calculations have been used to assign the vibrational modes. nih.gov The characteristic vibrations include C-H stretching of the pyridine ring and the aldehyde group, C=O stretching of the aldehyde, and various C-C and C-N stretching and bending modes within the pyridine ring. The introduction of the ethyl group at the 3-position is expected to introduce new vibrational modes associated with the C-C stretching and C-H stretching and bending of the ethyl moiety, which can also be accurately predicted.

Table 1: Representative Vibrational Mode Assignments for Pyridine-4-carbaldehyde (Analogue to 3-Ethylpyridine-4-carbaldehyde) based on DFT Calculations nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) | 3050-3100 | Pyridine ring C-H stretching |

| ν(C-H) | ~2850 | Aldehyde C-H stretching |

| ν(C=O) | ~1710 | Aldehyde C=O stretching |

| ν(C=C), ν(C=N) | 1400-1600 | Pyridine ring stretching |

| δ(C-H) | 1000-1300 | In-plane C-H bending |

| γ(C-H) | 700-900 | Out-of-plane C-H bending |

| Ring Breathing | ~1000 | Symmetric ring stretching/breathing |

| δ(C=O) | ~780 | In-plane C=O bending |

Note: This table is based on data for the closely related analogue pyridine-4-carbaldehyde. The presence of an ethyl group in 3-Ethylpyridine-4-carbaldehyde would introduce additional modes.

While frequency calculations provide the positions of vibrational bands, a more detailed understanding of the nature of these vibrations is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net

This analysis is crucial for making unambiguous assignments, especially in complex molecules where vibrational modes are often coupled. For instance, a single spectral peak might arise from a combination of ring stretching and C-H bending. PED analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), breaks down these complex motions into their constituent parts. For pyridine derivatives, PED analysis helps to clearly distinguish between the vibrations of the pyridine ring, the aldehyde group, and any substituents, such as the ethyl group in 3-Ethylpyridine-4-carbaldehyde. tandfonline.com

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical signal processing and data storage. materialsciencejournal.org Organic molecules with donor-π-acceptor architectures can exhibit large NLO responses. The pyridine ring can act as a part of the π-conjugated system, and the aldehyde group is an electron-withdrawing group (acceptor). The ethyl group, being weakly electron-donating, can further influence the electronic properties.

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. Key parameters that quantify the NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications.

Calculations for similar molecules, such as 3-pyridine carboxaldehyde, have been performed to estimate these properties. materialsciencejournal.org Using DFT methods like B3LYP with appropriate basis sets, it is possible to calculate the static first hyperpolarizability. For 3-pyridine carboxaldehyde, the calculated first hyperpolarizability (β) was found to be significant, suggesting its potential as an NLO material. materialsciencejournal.org Similar calculations for 3-Ethylpyridine-4-carbaldehyde would provide a quantitative prediction of its NLO capabilities, guiding experimental efforts to develop new NLO materials.

Table 2: Calculated NLO Properties for Analogue Pyridine Derivatives

| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| 3-Pyridine Carboxaldehyde | HF/6-31G* | - | 2.13 x 10⁻³⁰ materialsciencejournal.org |

| 3-amino-4-(Boc-amino)pyridine | B3LYP/6-31+G(d,p) | 3.56 | 4.39 x 10⁻³⁰ researchgate.net |

Note: This table presents data for analogue compounds to illustrate the typical magnitudes of calculated NLO properties.

Solvent Effects on Electronic Transitions via Continuum Models

The electronic absorption spectrum (UV-Vis) of a molecule is sensitive to its environment. The polarity of the solvent can significantly shift the position of absorption maxima (λ_max), a phenomenon known as solvatochromism. Computational models are essential for understanding and predicting these solvent effects.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and simulating UV-Vis spectra. rsc.org To account for the influence of a solvent, the molecule is typically placed in a virtual cavity within a continuous medium characterized by its dielectric constant. The Polarizable Continuum Model (PCM) is a widely used and effective continuum solvation model. qu.edu.qaijcce.ac.ir

For pyridine-containing compounds, the UV-Vis spectrum typically shows transitions of two main types: π→π* and n→π. The n→π transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. This transition usually undergoes a hypsochromic (blue) shift as solvent polarity increases, due to the stabilization of the non-bonding orbital by the polar solvent. Conversely, π→π* transitions often exhibit a bathochromic (red) shift in polar solvents. By performing TD-DFT calculations with a PCM for various solvents, one can predict these shifts for 3-Ethylpyridine-4-carbaldehyde and assign the nature of its electronic transitions. qu.edu.qa

Mechanistic Insights from Computational Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. nih.govrsc.org

For any reaction involving 3-Ethylpyridine-4-carbaldehyde, such as its synthesis or its participation in a subsequent reaction (e.g., condensation or oxidation), computational methods can be used to map out the potential energy surface. This involves locating the structures of reactants, products, any intermediates, and the transition states that connect them.

Proton Affinity and Catalytic Promotion Mechanisms

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-Ethylpyridine-4-carbaldehyde, offering insights into their reactivity and potential applications. Two key areas of investigation in this context are proton affinity, which is a fundamental measure of basicity, and the elucidation of mechanisms by which this compound might promote catalytic reactions.

Proton Affinity

Proton affinity (PA) is the negative of the enthalpy change in the gas phase when a proton is added to a molecule. It is a crucial descriptor of a molecule's intrinsic basicity, free from solvent effects. For pyridine and its derivatives, protonation typically occurs at the nitrogen atom of the pyridine ring. The electronic effects of substituents on the pyridine ring significantly influence its proton affinity.

Ethyl Group (-CH₂CH₃): The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). By pushing electron density into the pyridine ring, it increases the electron density on the nitrogen atom, making it a more attractive site for protonation. This enhanced electron density leads to a stronger bond with the incoming proton and thus a higher proton affinity compared to unsubstituted pyridine.

Carbaldehyde Group (-CHO): The carbaldehyde group, on the other hand, is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. The resonance effect, which involves the delocalization of the nitrogen lone pair electrons towards the carbonyl group, is particularly significant when the substituent is at the 4-position. This delocalization reduces the electron density on the nitrogen atom, making it less basic and thereby lowering the proton affinity.

The net effect on the proton affinity of 3-Ethylpyridine-4-carbaldehyde will be a balance of these opposing electronic influences. Computational studies on various substituted pyridines have consistently shown that the position and nature of the substituent are critical in determining the proton affinity. Generally, strong electron-withdrawing groups tend to decrease the proton affinity more significantly than electron-donating groups increase it. Therefore, it is anticipated that the proton affinity of 3-Ethylpyridine-4-carbaldehyde would be lower than that of pyridine itself, due to the dominant electron-withdrawing nature of the 4-carbaldehyde group.

Table 1: Expected Qualitative Effects of Substituents on the Proton Affinity of Pyridine

| Substituent | Position | Electronic Effect | Expected Impact on Proton Affinity |

| Ethyl (-CH₂CH₃) | 3 | Electron-donating (+I) | Increase |

| Carbaldehyde (-CHO) | 4 | Electron-withdrawing (-I, -M) | Decrease |

This table is based on general principles of electronic effects of substituents on the basicity of pyridine and is not derived from specific experimental or computational data for 3-Ethylpyridine-4-carbaldehyde.

Catalytic Promotion Mechanisms

The structural features of 3-Ethylpyridine-4-carbaldehyde, namely the basic nitrogen atom and the electrophilic carbonyl carbon, suggest its potential to act as a catalyst or a catalytic promoter in various organic reactions. Theoretical investigations into related pyridine-based catalysts can provide a framework for understanding the potential catalytic promotion mechanisms of this compound.

One plausible mechanism is its role as a nucleophilic catalyst . The nitrogen atom of the pyridine ring can act as a nucleophile, attacking an electrophilic center in a substrate to form a reactive intermediate. For instance, in acylation reactions, the pyridine nitrogen can attack an acyl halide, forming a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol) to yield the final acylated product, regenerating the pyridine catalyst. The presence of the electron-withdrawing carbaldehyde group would modulate the nucleophilicity of the nitrogen, making it less reactive than unsubstituted pyridine but potentially influencing the stability and reactivity of the pyridinium (B92312) intermediate.

Another potential role is in general base catalysis . The pyridine nitrogen can deprotonate a substrate, increasing its nucleophilicity and thereby promoting a subsequent reaction. The basicity, and thus the effectiveness as a general base catalyst, is directly related to its proton affinity.

Furthermore, the carbaldehyde group itself can participate in catalytic cycles. For example, it could engage in reactions involving iminium ion formation, similar to certain organocatalysts. The proximity of the ethyl group might introduce steric effects that could influence the stereoselectivity of such reactions, a hypothesis that could be explored through detailed computational modeling.

Theoretical studies, such as those employing Density Functional Theory (DFT), could be instrumental in elucidating the precise mechanisms. Such studies would involve:

Mapping the potential energy surface of the reaction.

Identifying transition states and intermediates.

Calculating activation energies to determine the most favorable reaction pathway.

Without specific computational studies on 3-Ethylpyridine-4-carbaldehyde, these proposed mechanisms remain hypothetical. However, they are grounded in the well-established reactivity of pyridine and carbaldehyde functionalities and provide a basis for future theoretical investigations into the catalytic potential of this compound.

Vii. Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Further research, including the de novo synthesis and subsequent analytical characterization of 3-Ethylpyridine-4-carbaldehyde, would be required to generate the data necessary to fulfill the requested article structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is crucial in differentiating between compounds with the same nominal mass. In the analysis of 3-Ethylpyridine-4-carbaldehyde, HRMS, often coupled with techniques like electrospray ionization (ESI), provides the high mass accuracy and resolving power necessary for confident characterization.

HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers, can achieve mass accuracies in the sub-ppm (parts per million) range. This level of precision enables the confident assignment of a molecular formula to an experimental mass-to-charge ratio (m/z). For 3-Ethylpyridine-4-carbaldehyde (C₈H₉NO), the theoretical exact mass can be calculated and compared against the experimentally determined value to confirm its identity.

Key applications of HRMS in the study of 3-Ethylpyridine-4-carbaldehyde and related compounds include:

Accurate Mass Measurement: Confirmation of the elemental composition of the parent molecule and its fragments.

Fragment Analysis: In tandem mass spectrometry (MS/MS) experiments, the high resolution allows for the accurate mass determination of fragment ions, providing detailed structural information.

Impurity Profiling: The high resolving power can distinguish between the target compound and closely related impurities, even with very small mass differences.

Metabolite Identification: In biological studies, HRMS is critical for identifying metabolites where the elemental composition of the biotransformed molecule is unknown.

While specific HRMS data for 3-Ethylpyridine-4-carbaldehyde is not extensively published in publicly accessible literature, the general methodology would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The instrument would be calibrated to ensure high mass accuracy. The resulting mass spectrum would be analyzed to confirm the presence of the protonated molecule [M+H]⁺ or other adducts, with the measured m/z value being compared to the theoretical value.

Table 1: Theoretical vs. Expected Experimental HRMS Data for 3-Ethylpyridine-4-carbaldehyde

| Parameter | Value |

| Molecular Formula | C₈H₉NO |

| Theoretical Exact Mass | 135.06841 u |

| Expected [M+H]⁺ Ion (m/z) | 136.07569 u |

| Mass Accuracy Requirement | Typically < 5 ppm |

This table is illustrative of the expected data from an HRMS experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups capable of absorbing light.

The structure of 3-Ethylpyridine-4-carbaldehyde contains several features that give rise to distinct electronic transitions: the pyridine (B92270) ring (an aromatic system), the carbonyl group (C=O) of the aldehyde, and the non-bonding electrons on the nitrogen and oxygen atoms. The primary electronic transitions observed in such molecules are π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands. In 3-Ethylpyridine-4-carbaldehyde, these transitions are associated with the conjugated system of the pyridine ring and the carbonyl group.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the pyridine ring, to an antibonding π* orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima (λmax). For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in the assignment of the observed transitions. For styrylpyridine compounds, which have a similar conjugated system, studies have shown that the position of the nitrogen atom in the pyridine ring can slightly alter the maximum absorption wavelengths.

Table 2: Expected Electronic Transitions for 3-Ethylpyridine-4-carbaldehyde

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |